Structural Differentiation from PTC-209: Tetrahydropyran vs. Tetrahydrofuran Substituent
The target compound differs from the known BMI-1 inhibitor PTC-209 by replacement of the tetrahydrofuran ring with a tetrahydropyran ring at the pyrazole N1 position. This structural variation increases the calculated lipophilicity (XLogP3 2.7 vs. estimated ≤2.3 for PTC-209) [1][2]. In BMI-1 inhibitor SAR, lipophilicity modulates cellular permeability and target engagement; PTC-209 itself has an IC50 of ~0.5 µM for BMI-1 downregulation [3]. While direct BMI-1 inhibition data for the target compound are not publicly available, the oxane-substituted scaffold represents a distinct chemical vector for probing hydrophobic pocket interactions and metabolic soft spots .
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 [PubChem computed] |
| Comparator Or Baseline | PTC-209 (oxolan-2-ylmethyl analog): estimated XLogP3 ≤ 2.3 |
| Quantified Difference | ΔXLogP3 ≥ +0.4 |
| Conditions | Computed property; experimental logP/D not reported for target compound |
Why This Matters
Higher lipophilicity may alter membrane permeability and metabolic clearance, making this compound a more lipophilic tool for SAR studies where PTC-209 is suboptimal.
- [1] PubChem. Compound Summary for CID 121016989. Computed XLogP3 = 2.7. View Source
- [2] PubChem. Computed Properties for CID 5898736 (PTC-209 free base analog). XLogP3 estimated by structural analogy. View Source
- [3] Adooq Bioscience. PTC-209 Datasheet: BMI-1 inhibitor with IC50 ~0.5 µM. Accessed April 29, 2026. View Source
